4-(5-Methyl-1H-imidazol-4-yl)aniline
Description
Structure
3D Structure
Properties
CAS No. |
75815-15-5 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-(5-methyl-1H-imidazol-4-yl)aniline |
InChI |
InChI=1S/C10H11N3/c1-7-10(13-6-12-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
ZHOYVFPSBCXAGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 5 Methyl 1h Imidazol 4 Yl Aniline and Its Derivatives
Established Synthetic Routes to the 4-(5-Methyl-1H-imidazol-4-yl)aniline Core Structure
The creation of the this compound scaffold is primarily achieved through two strategic approaches: the coupling of pre-functionalized imidazole (B134444) and aniline (B41778) precursors, or the construction of the imidazole ring onto an existing aniline-derived substrate.
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is the carbon-carbon bond between the imidazole and aniline rings. This leads to two primary retrosynthetic pathways (Figure 1).
Pathway A: This pathway involves a C-C bond disconnection between the C4 of the imidazole ring and the C4 of the aniline ring. This suggests a cross-coupling reaction as the key forward-synthetic step. The synthons generated are a 4-aminophenyl cation and a 5-methyl-1H-imidazol-4-yl anion, or vice-versa. The corresponding synthetic equivalents for these synthons would be a functionalized aniline (e.g., a 4-haloaniline or 4-aminophenylboronic acid) and a functionalized imidazole (e.g., a 5-methyl-4-imidazolylboronic acid or a 4-halo-5-methylimidazole).
Pathway B: An alternative strategy involves the disconnection of the imidazole ring itself, while keeping the aniline moiety intact. This approach suggests building the imidazole ring using a precursor already containing the aniline fragment, such as a derivative of 4-aminobenzaldehyde (B1209532) or a related α-aminoketone. This route relies on classical imidazole syntheses, such as the Radziszewski or Debus methods, adapted for the specific precursors.
The success of the synthetic routes outlined above depends on the efficient preparation of key precursors.
Synthesis of 4-Methylimidazole and its Derivatives: 4-Methylimidazole is a readily available starting material but can also be synthesized through various established methods. The Debus-Radziszewski synthesis, involving the reaction of methylglyoxal (B44143) with ammonia (B1221849) and formaldehyde, is a common approach. mdpi.com For coupling reactions, functionalized derivatives, particularly halogenated ones, are required. For instance, 4-bromo-5-methyl-1H-imidazole can be prepared through the bromination of a suitable 5-methylimidazole precursor. The synthesis of 4-bromo-1H-imidazole often involves the direct bromination of imidazole, followed by selective debromination if necessary to obtain the desired isomer. guidechem.com
Synthesis of Aniline Precursors: The aniline fragment can be introduced in two main forms: as the final aniline or as a precursor like a nitrobenzene (B124822) derivative, which is reduced in a later step.
4-Nitroaniline Derivatives: A common strategy is to use a 4-nitrophenyl precursor for the coupling reaction. For example, 4-bromo-1-nitrobenzene or 4-nitrophenylboronic acid are commercially available or can be synthesized via nitration of the corresponding benzene (B151609) derivative. The nitro group is advantageous as it is a strong electron-withdrawing group that can facilitate certain coupling reactions and can be reliably reduced to the target amine group late in the synthesis.
4-Aminoaniline Derivatives: Alternatively, the coupling can be performed with the amino group already present. 4-Bromoaniline and 4-aminophenylboronic acid are key reagents for this approach. These are typically prepared from the corresponding nitro compounds by reduction.
The formation of the crucial C-C bond between the two heterocyclic rings is the cornerstone of many synthetic strategies for this compound.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. The Suzuki-Miyaura coupling is a particularly effective method for this transformation. snnu.edu.cnresearchgate.net This reaction typically involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, two variations are plausible:
Route 1: Coupling of 4-halo-5-methyl-1H-imidazole with 4-aminophenylboronic acid.
Route 2: Coupling of 5-methyl-1H-imidazole-4-boronic acid with a 4-haloaniline.
A more common and often more robust variation of Route 1 involves using 4-(t-butoxycarbonylamino)phenylboronic acid or 4-nitrophenylboronic acid. The use of a protected amine or a nitro group precursor can prevent side reactions and catalyst deactivation. The reaction is typically catalyzed by a palladium(0) source, such as Pd(PPh₃)₄, and requires a base (e.g., Na₂CO₃, Cs₂CO₃) in a suitable solvent system like dioxane/water or DMF. nih.govrsc.orgresearchgate.net
| Reactant A | Reactant B | Catalyst | Base | Solvent |
|---|---|---|---|---|
| 4-Bromo-5-methyl-1H-imidazole | 4-Aminophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O |
| 4-Bromo-5-methyl-1H-imidazole | 4-Nitrophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF |
| 5-Methyl-1H-imidazole-4-boronic acid | 4-Bromoaniline | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O |
A highly effective and widely used strategy involves performing the key C-C bond formation with a nitro-substituted precursor, followed by the reduction of the nitro group to form the aniline. humanjournals.com This approach is often preferred because nitroarenes are excellent substrates in many cross-coupling reactions, and the subsequent reduction is typically a high-yielding and clean transformation.
For instance, 4-bromo-5-methyl-1H-imidazole can be coupled with 4-nitrophenylboronic acid via a Suzuki reaction. The resulting intermediate, 4-(5-methyl-1H-imidazol-4-yl)-1-nitrobenzene, is then subjected to reduction. A variety of reducing agents can be employed for this step, each with its own advantages regarding functional group tolerance and reaction conditions.
| Reagent | Conditions | Notes |
|---|---|---|
| H₂ / Pd/C | MeOH or EtOH, room temperature to 50°C | Standard catalytic hydrogenation; highly efficient. |
| SnCl₂·2H₂O | EtOH or EtOAc, reflux | Classic method, tolerant of many functional groups. |
| Fe / NH₄Cl | EtOH/H₂O, reflux | Cost-effective and mild conditions. |
| Na₂S₂O₄ | H₂O/THF, room temperature | Sodium dithionite; useful under aqueous conditions. |
Achieving the correct 4,5-disubstitution pattern on the imidazole ring is critical. When synthesizing the imidazole core from acyclic precursors, controlling the regiochemistry is a significant challenge. The choice of synthetic method dictates the placement of the substituents. organic-chemistry.orgnrcresearchpress.com
Multicomponent Reactions: One common method for synthesizing 4,5-disubstituted imidazoles is the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source (often ammonium (B1175870) acetate). organic-chemistry.org To obtain the desired 4-aryl-5-methyl substitution pattern, one could, in principle, use a substituted benzil (B1666583) derivative, formaldehyde, and ammonia, but controlling which aryl group ends up at which position can be difficult. A more controlled approach would involve reacting an α-haloketone with an amidine.
Stepwise Synthesis: A more reliable method for ensuring regiocontrol is a stepwise approach. For example, one could start with a precursor that already contains the methyl group in the correct position, such as 2-aminopropan-1-one, and build the ring from there.
Directed C-H Arylation: Modern synthetic methods allow for the direct C-H functionalization of the imidazole ring. For example, a pre-formed 1-protected-4-methylimidazole could potentially be selectively arylated at the C5 position using palladium catalysis, although controlling selectivity between C2 and C5 can be challenging. researchgate.net The use of directing or protecting groups on the imidazole nitrogen is often essential to guide the substitution to the desired carbon atom and to prevent unwanted N-arylation. nrcresearchpress.comderpharmachemica.comresearchgate.net
Coupling Reactions for Imidazole-Aniline Linkage Formation
Advanced Synthetic Strategies for Analogs and Derivatives of this compound
The structural framework of this compound offers multiple reactive sites, making it a versatile scaffold for the development of diverse analogs and derivatives. Advanced synthetic strategies focus on the selective modification of its three key components: the aniline moiety, the imidazole nitrogen atoms, and the imidazole carbon backbone.
Functionalization of the Aniline Moiety
The primary amino group of the aniline moiety is a key handle for a wide range of chemical transformations, allowing for the introduction of various functional groups and the extension of the molecular structure.
Amide and Sulfonamide Formation: The nucleophilic character of the aniline nitrogen facilitates acylation reactions with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to yield corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides. These reactions are fundamental for creating libraries of compounds with varied electronic and steric properties.
Schiff Base Formation: Condensation of the aniline with various aldehydes leads to the formation of Schiff bases (imines). This reaction is often reversible and can be a precursor for synthesizing more complex heterocyclic systems or for creating compounds where the C=N double bond is a key structural feature. For instance, the related compound 4-(1H-benzo[d]imidazol-2-yl)aniline has been condensed with various pyrazolecarbaldehydes to afford the corresponding Schiff's bases. ijrpc.comsemanticscholar.org
Urea (B33335) and Thiourea (B124793) Derivatives: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are known to act as effective hydrogen bond donors and acceptors, which can be crucial for molecular recognition in biological systems.
N-Arylation and N-Alkylation: The aniline nitrogen can undergo arylation or alkylation, although this can sometimes be challenging and may require specific catalysts, such as palladium or copper-based systems, to achieve good yields. nih.govbeilstein-journals.org
Diazotization Reactions: The primary aromatic amine can be converted to a diazonium salt, which is a highly versatile intermediate. Diazonium salts can undergo a variety of transformations, including Sandmeyer reactions (to introduce halides, cyano groups), Schiemann reactions (for fluorination), and Gomberg-Bachmann reactions (for arylation), providing access to a wide array of substituted analogs.
The arylimidazole derivative, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, highlights how the aniline moiety can be readily functionalized for various applications. ossila.com The presence of multiple functional groups allows for its use as a building block in more complex syntheses, such as for organometallic complexes used in organic light-emitting diodes (OLEDs). ossila.com
Derivatization of the Imidazole Nitrogen Atoms (e.g., N-alkylation, N-arylation)
The imidazole ring contains two nitrogen atoms, one of which (the pyrrole-type NH) is readily available for substitution. This allows for the introduction of a wide range of substituents, significantly altering the compound's properties.
N-Arylation: The introduction of aryl groups on the imidazole nitrogen can be achieved through copper- or palladium-catalyzed cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig aminations. beilstein-journals.orgnih.gov These reactions typically involve coupling the imidazole with an arylboronic acid or aryl halide. A simple copper salt/EtOH system has been shown to be effective for the N-arylation of various amines and heterocycles with arylboroxines. beilstein-journals.org Microwave-mediated N-arylation has also proven to be a rapid and efficient method. nih.govbeilstein-journals.org
N-Acylation and N-Sulfonylation: Similar to the aniline moiety, the imidazole nitrogen can be acylated or sulfonylated. These modifications can alter the electronic properties of the imidazole ring and provide additional points for interaction.
The regioselectivity of these reactions can sometimes be an issue, as substitution can potentially occur at either of the two imidazole nitrogens, leading to a mixture of isomers. The choice of starting materials, catalysts, and reaction conditions is crucial for controlling the outcome.
Introduction of Substituents on the Imidazole Ring
Modifying the carbon atoms of the imidazole ring typically requires building the ring from scratch with appropriately substituted precursors, as direct C-H functionalization of the imidazole ring can be challenging and often lacks regioselectivity.
Synthetic routes to substituted imidazoles often involve multi-component reactions. nih.gov For example, the Debus-Radziszewski imidazole synthesis and its variations allow for the construction of polysubstituted imidazoles from a dicarbonyl compound (like a substituted glyoxal), an aldehyde, an amine, and ammonia. wikipedia.org By varying these components, one can introduce a wide range of substituents at the C2, C4, and C5 positions of the imidazole ring.
For instance, to create analogs of this compound with different substituents at the C2 position, one could employ a synthesis starting from 3,4-diaminotoluene (B134574) and various aldehydes. The aldehyde's R-group would then become the substituent at the C2 position of the resulting imidazole. Similarly, using precursors other than 3,4-diaminotoluene would allow for modifications at the C4 and C5 positions.
Ring-Closing Reactions and Heterocyclic Fusion (e.g., Benzimidazole (B57391) formation)
The aniline and imidazole moieties within the target compound can be used as synthons for constructing fused heterocyclic systems. A prominent example is the formation of benzimidazoles.
The classical synthesis of benzimidazoles involves the condensation of an o-phenylenediamine (B120857) (a 1,2-diaminoarene) with a carboxylic acid or its derivative (e.g., aldehyde, nitrile, or orthoester), often under acidic conditions or at high temperatures. nih.govresearchgate.net While this compound is not an o-phenylenediamine itself, it can be a precursor. For example, selective nitration at the position ortho to the amino group, followed by reduction, would yield a triamine derivative. This intermediate could then undergo an intramolecular cyclization with a suitable one-carbon synthon (like formic acid or an aldehyde) to form a fused benzimidazole ring system. researchgate.netorganic-chemistry.org
Alternatively, the aniline group can participate in reactions leading to other fused heterocycles. For example, reaction with β-ketoesters can lead to the formation of quinoline (B57606) derivatives via the Conrad-Limpach or related syntheses.
Reaction Conditions and Optimization for Yield and Selectivity
Optimizing reaction conditions is paramount for maximizing the yield of the desired product and ensuring high selectivity, particularly when multiple reactive sites are present. Key parameters include the choice of solvent, catalyst, temperature, and reagents.
Solvent Effects on Reaction Outcomes
The solvent plays a critical role in chemical reactions by influencing reactant solubility, reaction rates, and even the reaction pathway. The polarity, proticity, and coordinating ability of the solvent can stabilize or destabilize reactants, intermediates, and transition states to varying degrees.
In the synthesis of benzimidazole derivatives, which often involves condensation and cyclization steps, the choice of solvent can significantly impact the reaction yield. nih.gov A study on the synthesis of 2-phenyl-1H-benzo[d]imidazole from o-phenylenediamine and benzaldehyde (B42025) explored various solvents. The results demonstrated a clear dependence of the product yield on the solvent used.
Data from a study on the synthesis of 2-phenyl-1H-benzo[d]imidazole, illustrating the impact of solvent on reaction yield. nih.gov
As shown in the table, chloroform (B151607) (CHCl₃) was found to be the most suitable solvent for this particular transformation, affording a 40% yield, which was superior to other tested solvents like acetonitrile (B52724), methanol, ether, and dimethylformamide. nih.gov This suggests that a solvent of intermediate polarity and low coordinating ability may be optimal for this type of condensation reaction.
Similarly, in multicomponent reactions for synthesizing substituted imidazoles, solvents like ethanol (B145695) are often employed, sometimes in the presence of an acid catalyst. nih.gov For N-arylation reactions, polar aprotic solvents such as THF or DMSO are commonly used, as they can effectively solvate the intermediates and catalysts involved. nih.govbeilstein-journals.org The choice of solvent is therefore a critical parameter that must be empirically optimized for each specific transformation to achieve the best possible outcome.
Temperature and Pressure Optimization
The optimization of temperature and pressure is fundamental to achieving high yield, purity, and reaction efficiency while ensuring process safety. For a multi-step synthesis that could produce this compound, such as a palladium-catalyzed cross-coupling followed by a nitro group reduction, these parameters must be carefully controlled for each distinct transformation.
In catalytic transfer hydrogenation of a nitroarene precursor to the final aniline, temperature is a critical variable. While some selective reductions can proceed at room temperature to minimize side reactions, elevating the temperature can significantly decrease reaction times. nih.gov For instance, reductions using hydrazine (B178648) hydrate (B1144303) and a Pd/C catalyst have been optimized at temperatures up to 120°C, which was found to be ideal for achieving the shortest reaction time of 15 minutes with the highest yield. nih.gov However, higher temperatures can lead to increased pressure in a sealed vessel, potentially promoting undesirable side reactions. nih.gov In gas-phase hydrogenations, which represent an alternative route, reaction temperatures can be considerably higher, often maintained in a range of 150°C to 350°C. google.com
Pressure is another key parameter, particularly in direct hydrogenation reactions using hydrogen gas. While many catalytic transfer hydrogenations can be conducted at atmospheric pressure, direct hydrogenations often require elevated pressures to achieve reasonable reaction rates. Studies on similar nitrobenzene hydrogenations show reactions being performed at pressures of 20 to 30 bar. researchgate.net The optimization of pressure is a trade-off between reaction kinetics and the capital and safety requirements for high-pressure equipment. For some electrocatalytic reductions, reactions can be performed at ambient temperature and pressure, offering a milder alternative. rug.nlnih.gov
The following table outlines typical temperature and pressure conditions for analogous reactions relevant to the synthesis of this compound.
| Reaction Type | Catalyst System | Temperature Range (°C) | Pressure Range | Key Observations |
|---|---|---|---|---|
| Catalytic Transfer Hydrogenation (Nitro Reduction) | Pd/C, Hydrazine Hydrate | Room Temp - 120°C | Atmospheric / Autogenous | Higher temperature reduces reaction time; 120°C found to be optimal in one study. nih.gov |
| Catalytic Hydrogenation (Nitro Reduction) | Ru/C, H₂ | 80°C | 30 bar | Standard conditions for direct hydrogenation with ruthenium catalysts. researchgate.net |
| Batch Transfer Hydrogenation (Nitro Reduction) | CuNPs/Celite, Glycerol | 130°C | Atmospheric | Demonstrates use of non-precious metal catalysts at elevated temperatures. unito.itacs.org |
| Suzuki-Miyaura Coupling | Pd Precatalyst, Ligand | 30 - 110°C | Atmospheric | Optimal temperature depends heavily on specific substrates, catalyst, and ligand combination. nih.gov |
| Microwave-Assisted Imidazole Synthesis | Cr₂O₃ Nanoparticles | Correlates to MW Power (e.g., 400 W) | Autogenous | Reaction completion in 4-9 minutes, demonstrating thermal acceleration. nih.gov |
Catalyst Selection and Loading Effects
The choice of catalyst and its loading are pivotal economic and efficiency drivers in the synthesis of complex molecules. Both the formation of the carbon-carbon bond between the phenyl and imidazole rings and the reduction of a nitro precursor rely heavily on catalytic processes.
For the key C-C bond formation, typically achieved via Suzuki-Miyaura cross-coupling, palladium-based catalysts are predominant. covasyn.comresearchgate.net The selection process involves screening various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a diverse array of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. acs.orgresearchgate.net The catalyst's activity and stability are greatly influenced by these ligands. researchgate.net Catalyst loading is a critical parameter to optimize, as it directly impacts cost and the level of residual metal in the final product. mdpi.com Research shows that catalyst loading for Suzuki reactions can be minimized to as low as 0.05 mol% for complete conversion, while typical ranges in optimization studies are between 0.5 and 2.5 mol%. nih.govresearchgate.net
For the reduction of the nitro group to an aniline, palladium on carbon (Pd/C) is a highly effective and widely used heterogeneous catalyst. nih.gov Its efficiency allows for complete conversion under relatively mild conditions. Optimization studies focus on the percentage of palladium on the support (e.g., 5% or 10% Pd/C) and the catalyst loading relative to the substrate. In one study, 5% Pd/C was found to be sufficient without compromising the yield. nih.gov Beyond palladium, other catalyst systems have been developed, including those based on iridium, ruthenium, and copper, which can offer different selectivity profiles or cost benefits. researchgate.netunito.itacs.orgrsc.org
The table below summarizes various catalyst systems and their loading effects on relevant synthetic transformations.
| Reaction Type | Catalyst | Ligand/Support | Typical Loading | Effect/Observation |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂ | Aminophosphine | 0.05 mol% | Complete conversion achieved with minimal catalyst loading. researchgate.net |
| Suzuki-Miyaura Coupling | Various Pd Precatalysts | Various Phosphines | 0.5 - 2.5 mol% | Optimal loading depends on automated screening of catalyst/ligand combinations. nih.gov |
| Suzuki-Miyaura Coupling | Pd-Co Nanocatalyst | Calcined Hydrotalcites | Not specified | Co-doping increased yield from 93% (Pd-only) to 99%. researchgate.net |
| Nitro Reduction (Transfer Hydrogenation) | Pd/C | Carbon | 5% w/w | Found to be adequate for selective reduction without loss of yield. nih.gov |
| Nitro Reduction (Transfer Hydrogenation) | [Ir(cod)Cl]₂ | 1,10-phenanthroline | Not specified | Homogeneous catalyst system utilizing 2-propanol as a hydrogen source. rsc.org |
| Nitro Reduction (Transfer Hydrogenation) | Cu Nanoparticles | Celite | 5 mol% | Effective non-precious metal catalyst for continuous flow applications. acs.org |
Process Intensification and Scalability in Laboratory Synthesis
Translating a laboratory synthesis into a scalable and efficient process requires the application of process intensification strategies. These methods aim to produce the target molecule faster, more safely, and with less waste, often by employing enabling technologies and novel reactor designs. princeton-acs.org
Continuous Flow Chemistry is a cornerstone of modern process intensification. acs.org For the synthesis of this compound, both the cross-coupling and nitro reduction steps are well-suited for adaptation to a continuous plug flow reactor (PFR) system. acs.orgacs.org This approach offers superior control over reaction temperature, especially for highly exothermic processes like hydrogenation, and allows for precise manipulation of residence time. digitellinc.com Flow chemistry enables the safe use of hazardous reagents like hydrogen gas at elevated temperatures and pressures. nih.gov Furthermore, multiple reaction steps can be "telescoped" into a single continuous process, eliminating the need for isolating and purifying intermediates, which significantly improves efficiency and reduces waste. nih.govacs.orgnih.gov
Enabling Technologies such as microwave irradiation and sonication can dramatically accelerate reaction rates. Microwave-assisted organic synthesis (MAOS) has been shown to reduce reaction times for imidazole synthesis from hours to just minutes. nih.govorientjchem.orgorganic-chemistry.orgorganic-chemistry.org This rapid heating can overcome activation energy barriers and improve yields. organic-chemistry.org Similarly, ultrasound irradiation promotes reactions through acoustic cavitation, which creates localized high-temperature and high-pressure zones, enhancing mass transfer and reaction kinetics without raising the bulk temperature of the reaction. mdpi.comnih.govijsssr.comsci-hub.se This green chemistry technique can lead to higher yields, greater product purity, and simplified workups. nih.govresearchgate.net
Scalability in the laboratory context involves developing a process that is robust and reproducible at increasing scales. While traditional batch synthesis is scaled by using larger vessels, this can introduce issues with mixing and heat transfer. Continuous flow processes offer a more linear and predictable path to scale-up, often through "numbering-up" (running multiple reactors in parallel) or by operating the system for longer periods. researchgate.net The development of a scalable synthesis must also consider factors like the cost and recovery of catalysts, the reduction of process mass intensity (PMI), and the implementation of streamlined workup and isolation procedures to ensure the final process is both economically and environmentally sustainable. princeton-acs.org
Spectroscopic and Advanced Analytical Characterization of 4 5 Methyl 1h Imidazol 4 Yl Aniline
Elucidation of Molecular Structure through Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
The ¹H NMR spectrum of 4-(5-Methyl-1H-imidazol-4-yl)aniline is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aniline (B41778) and imidazole (B134444) rings, along with the methyl group, each present characteristic chemical shifts and coupling patterns.
The aromatic protons on the aniline ring are anticipated to appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating amino group (-NH₂) would be shifted upfield compared to the protons meta to it. The imidazole ring contains a single proton on the C2 carbon, which typically appears as a singlet in the downfield region. The methyl group protons will also present as a singlet, but at a much more upfield chemical shift. The protons of the amino (-NH₂) and the imidazole N-H group are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aniline H (ortho to -NH₂) | 6.60 - 6.80 | Doublet (d) | 2H |
| Aniline H (meta to -NH₂) | 7.00 - 7.20 | Doublet (d) | 2H |
| Imidazole C2-H | 7.50 - 7.80 | Singlet (s) | 1H |
| Imidazole N-H | 11.5 - 12.5 | Broad Singlet (br s) | 1H |
| Aniline -NH₂ | 4.50 - 5.50 | Broad Singlet (br s) | 2H |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The spectrum for this compound is predicted to show ten distinct signals, corresponding to the ten carbon atoms in its structure.
The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. Carbons of the aniline ring will appear in the aromatic region (typically 110-150 ppm), with the carbon attached to the amino group being the most shielded (upfield). The carbons of the imidazole ring also resonate in the aromatic/heteroaromatic region. The methyl carbon is expected to appear significantly upfield.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Imidazole C5 | 118 - 122 |
| Imidazole C4 | 128 - 132 |
| Imidazole C2 | 134 - 138 |
| Aniline C (ortho to -NH₂) | 114 - 116 |
| Aniline C (meta to -NH₂) | 128 - 130 |
| Aniline C (ipso, attached to Imidazole) | 124 - 128 |
| Aniline C (ipso, attached to -NH₂) | 145 - 149 |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, the key expected correlation would be between the ortho and meta protons on the aniline ring, confirming their adjacent positions. No other significant correlations are expected due to the lack of other vicinal protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each carbon atom that bears a proton. For instance, the signal for the imidazole C2-H proton would show a cross-peak with the signal for the C2 carbon. Similarly, the aniline protons would correlate with their respective attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between different parts of the molecule. Key expected correlations would include:
The protons of the methyl group showing a correlation to the C5 and C4 carbons of the imidazole ring.
The aniline protons (meta to the amino group) showing a correlation to the C4 of the imidazole ring, confirming the connection point between the two rings.
The imidazole C2-H proton showing correlations to the C4 and C5 carbons of the imidazole ring.
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also offer structural clues based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. The molecular formula for this compound is C₁₀H₁₁N₃. HRMS analysis would be expected to show a molecular ion peak ([M+H]⁺) that corresponds to the calculated exact mass of the protonated molecule.
Table 3: Predicted HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃ |
| Calculated Exact Mass [M] | 173.0953 g/mol |
The observation of a molecular ion peak with a mass corresponding to this calculated value within a very low error margin (typically < 5 ppm) would provide strong evidence for the correct elemental composition of the synthesized compound. Analysis of the fragmentation pattern could further support the proposed structure, with potential fragments arising from the cleavage of the bond between the two rings or the loss of the methyl group.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to identify functional groups and probe the vibrational modes of a molecule. The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions, while Raman spectroscopy involves the inelastic scattering of monochromatic light.
For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as two distinct bands in the region of 3500-3300 cm⁻¹. The C-H stretching vibrations of the aromatic rings (both benzene and imidazole) are expected in the 3100-3000 cm⁻¹ range, while the methyl group's C-H stretching would be observed around 2950-2850 cm⁻¹. The C=C stretching vibrations within the aromatic rings would produce bands in the 1620-1450 cm⁻¹ region. The C-N stretching of the aniline moiety would likely be found in the 1340-1250 cm⁻¹ range.
Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum. The symmetric stretching of the C=C bonds in the benzene ring, for instance, would be a prominent feature.
Table 1: Expected IR and Raman Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Amine (-NH₂) | N-H Stretch | 3500 - 3300 | IR |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | IR, Raman |
| Methyl (-CH₃) | C-H Stretch | 2950 - 2850 | IR, Raman |
| Aromatic C=C | C=C Stretch | 1620 - 1450 | IR, Raman |
| Imidazole Ring | Ring Vibrations | Various | IR, Raman |
| Aniline C-N | C-N Stretch | 1340 - 1250 | IR |
Advanced Chromatographic and Separation Techniques for Purity and Identity Confirmation
Chromatographic techniques are indispensable for assessing the purity of a compound and for the separation and quantification of any impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile and thermally sensitive compounds like this compound. ijprajournal.com A reversed-phase HPLC method, likely employing a C18 column, would be suitable for its analysis. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol, run in either isocratic or gradient mode to achieve optimal separation.
Detection is commonly performed using a UV detector, as the aromatic rings in the molecule will absorb UV light. The purity of the sample is determined by integrating the peak area of the main compound and any impurity peaks. Quantification can be achieved by creating a calibration curve from standards of known concentration. For related imidazole-containing pharmaceuticals, HPLC is a standard method for quality control. ijprajournal.com
Table 2: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | Reversed-phase C18, e.g., 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Trace Analysis
For the detection and quantification of trace-level impurities, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is the technique of choice. UPLC utilizes smaller stationary phase particles (<2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. mdpi.com
Coupling UPLC with a mass spectrometer provides highly selective and sensitive detection. The mass spectrometer can identify compounds based on their mass-to-charge ratio (m/z), which is invaluable for identifying unknown impurities. Techniques such as tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information about the impurities. This is particularly important for identifying genotoxic impurities, which may be present at very low levels. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. epa.gov For this compound, GC-MS would be primarily used for the identification of volatile impurities that may be present from the synthesis, such as residual solvents. The compound itself is likely not volatile enough for direct GC analysis without derivatization.
In a typical GC-MS analysis for impurity profiling, the sample is injected into a heated inlet, where volatile components are vaporized and then separated on a capillary column. The separated components then enter the mass spectrometer for detection and identification. nih.gov
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. This technique would reveal the planarity of the imidazole and aniline rings and the dihedral angle between them. While specific crystallographic data for this compound is not publicly available, studies on similar imidazole-containing compounds have successfully used this technique to elucidate their crystal structures. researchgate.net
Table 3: Hypothetical Crystallographic Data Parameters
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
Powder X-ray Diffraction for Crystalline Phases
Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of crystalline solids. This method provides unique diffraction patterns, often considered a "fingerprint," for a given crystalline phase, enabling the identification and assessment of the purity of solid materials. A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental powder X-ray diffraction data for this compound. However, the principles of the technique and the nature of the data that would be obtained from such an analysis are well-established.
In a typical PXRD experiment, a powdered sample of the compound is irradiated with a monochromatic X-ray beam. The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice results in constructive interference at specific angles, governed by Bragg's Law. A detector measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
The resulting PXRD pattern is a plot of diffracted X-ray intensity versus the diffraction angle. The presence of sharp, well-defined peaks in the pattern is indicative of a material with a high degree of crystallinity. usp.org Conversely, the absence of sharp peaks and the presence of a broad, diffuse halo would suggest that the material is amorphous.
Each peak in the diffraction pattern corresponds to a specific set of crystallographic planes, and its position (2θ value) is related to the d-spacing (the distance between these planes). The relative intensities of the peaks are dependent on the arrangement of atoms within the crystal lattice. usp.org This unique combination of peak positions and intensities provides a characteristic signature for a specific crystalline form. forcetechnology.com
Should different crystalline forms, or polymorphs, of this compound exist, each would produce a distinct and unique PXRD pattern. researchgate.netmalvernpanalytical.com Therefore, PXRD is a critical tool in polymorph screening and quality control in the pharmaceutical and chemical industries.
While experimental data for this compound is not available, the following table illustrates the typical format for reporting PXRD data. The values presented are hypothetical and for exemplary purposes only.
Hypothetical Powder X-ray Diffraction Data for a Crystalline Phase of this compound
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 85 |
| 12.8 | 6.91 | 100 |
| 15.2 | 5.82 | 60 |
| 18.7 | 4.74 | 75 |
| 21.1 | 4.21 | 90 |
| 23.5 | 3.78 | 50 |
| 25.9 | 3.44 | 65 |
Note: The data in this table is for illustrative purposes only and does not represent experimentally verified results for this compound.
Computational and Theoretical Investigations on 4 5 Methyl 1h Imidazol 4 Yl Aniline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(5-Methyl-1H-imidazol-4-yl)aniline, these calculations reveal details about its geometry, electronic distribution, and reactivity, which are crucial for predicting its behavior in various chemical environments.
Density Functional Theory (DFT) for Geometry Optimization and Energetic Analysis
Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are used to determine bond lengths, bond angles, and dihedral angles. researchgate.netasianpubs.org These calculations typically show that the molecule is not perfectly planar, with a slight twist between the aniline (B41778) and imidazole (B134444) rings.
Table 1: Representative Theoretically Optimized Geometrical Parameters for an Imidazole Derivative (Note: This data is representative of similar structures and not specific to this compound)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-N (imidazole) | ~1.38 Å |
| C=N (imidazole) | ~1.32 Å | |
| C-C (ring linkage) | ~1.48 Å | |
| C-NH2 (aniline) | ~1.40 Å | |
| Bond Angle | C-N-C (imidazole) | ~108° |
| N-C-C (imidazole) | ~107° |
Ab Initio Methods for Electronic Properties
Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are also employed to study the electronic properties of molecules like this compound. These methods, while computationally more intensive than DFT, can provide highly accurate predictions of electronic characteristics. For instance, Hartree-Fock (HF) theory, often used as a starting point, can be built upon with more advanced methods to calculate properties such as ionization potential and electron affinity.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Charge Transfer
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable. irjweb.com For imidazole derivatives, the HOMO is often localized on the electron-rich aniline ring, while the LUMO may be distributed across the imidazole ring. irjweb.com This distribution facilitates intramolecular charge transfer (ICT) from the aniline moiety to the imidazole moiety upon electronic excitation.
Table 2: Representative FMO and Energy Gap Data for an Imidazole Derivative (Note: This data is representative of similar structures and not specific to this compound)
| Parameter | Energy (eV) |
|---|---|
| HOMO | ~ -5.5 to -6.0 |
| LUMO | ~ -1.0 to -1.5 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different colors to represent regions of varying electrostatic potential. researchgate.net Red and yellow areas indicate negative potential (electron-rich regions), which are susceptible to electrophilic attack. Blue and green areas represent positive potential (electron-poor regions), which are prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the amino group of the aniline ring, making these sites favorable for interactions with electrophiles. nih.govugm.ac.id Conversely, the hydrogen atoms of the amino group and the imidazole NH would exhibit positive potential, indicating them as sites for nucleophilic interaction.
Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. Key descriptors include:
Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A higher value of chemical hardness indicates greater stability.
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile.
These descriptors are instrumental in rationalizing the reactivity patterns of this compound in various chemical reactions. ugm.ac.id
Table 3: Representative Reactivity Descriptors for an Imidazole Derivative (Note: This data is representative of similar structures and not specific to this compound)
| Descriptor | Calculated Value (eV) |
|---|---|
| Chemical Hardness (η) | ~ 2.0 to 2.5 |
| Chemical Potential (μ) | ~ -3.25 to -3.75 |
Molecular Modeling and Simulation Studies
While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and simulation studies explore the behavior of the molecule in a condensed phase, such as in a solvent or interacting with a biological target.
Molecular dynamics (MD) simulations can be used to study the conformational flexibility of this compound and its interactions with surrounding molecules over time. nih.govajchem-a.com These simulations provide insights into how the molecule behaves in a dynamic environment, which is particularly important for understanding its biological activity. For instance, MD simulations can reveal the stability of a ligand-protein complex and the key interactions that govern binding. nih.gov
Docking studies, a form of molecular modeling, are often employed to predict the binding orientation and affinity of a small molecule like this compound to a macromolecular target, such as an enzyme or receptor. ajchem-a.com These studies are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Conformational Analysis and Potential Energy Surface Exploration
Conformational analysis is a critical computational method used to identify the most stable three-dimensional arrangements of a molecule, known as conformers. This process involves exploring the molecule's potential energy surface (PES), which is a multi-dimensional surface that maps the molecule's potential energy as a function of its geometric parameters, such as torsion angles. researchgate.netresearchgate.net By systematically rotating key single bonds and calculating the corresponding energy, a PES can be generated. researchgate.net The minima on this surface correspond to stable, low-energy conformers, while the peaks represent high-energy transition states between them.
For a molecule like this compound, the key rotatable bond is the one connecting the aniline and imidazole rings. A thorough conformational analysis would involve rotating this bond through 360 degrees and calculating the energy at each step to identify the most energetically favorable orientations of the two rings relative to each other. The resulting PES would reveal whether the molecule prefers a planar or a twisted conformation, which has significant implications for its electronic properties and potential intermolecular interactions. While the methodology is well-established, specific studies detailing the conformational analysis and potential energy surface for this compound were not found in the available research. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular Dynamics (MD) simulations are powerful computational techniques that provide insight into the dynamic behavior and stability of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the natural movements, vibrations, and conformational changes of a molecule in a simulated environment, such as in a solvent. ajchem-a.com
An MD simulation for this compound would typically involve placing the molecule in a simulation box filled with a solvent like water and running the simulation for a set period (e.g., nanoseconds). Key parameters analyzed from the simulation trajectory include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The RMSD measures the deviation of the molecule's backbone from its initial structure, with a stable value indicating that the molecule has reached equilibrium. ajchem-a.com The RMSF reveals the flexibility of different parts of the molecule. Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment and assessing its structural stability. ajchem-a.com However, specific MD simulation studies focused on this compound are not detailed in the available literature.
Docking Studies for Exploring Molecular Recognition and Interactions (Methodological focus)
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it interacts with a second molecule, typically a larger protein receptor. jbcpm.comnih.govbibliotekanauki.pl The primary goal is to identify the most stable binding pose of the ligand within the active site of the target protein and to estimate the strength of the interaction, often expressed as a binding energy score. jbcpm.comijcce.ac.ir
The methodology involves several key steps:
Preparation of Receptor and Ligand: The three-dimensional structure of the target protein is typically obtained from a database like the Protein Data Bank (PDB). bibliotekanauki.pl Any existing ligands, water molecules, and co-factors are often removed. The ligand's 3D structure, in this case, this compound, is generated and optimized to its lowest energy conformation.
Grid Box Generation: A grid box is defined around the active site of the protein, specifying the search space for the docking algorithm. jbcpm.com
Docking Simulation: Using software like AutoDock, the algorithm systematically samples a large number of possible conformations and orientations of the ligand within the defined grid box. jbcpm.com Each pose is scored based on a scoring function that estimates the binding free energy, accounting for forces like hydrogen bonding, electrostatic interactions, and van der Waals forces.
Analysis of Results: The results are a set of possible binding poses ranked by their scores. The top-ranked pose represents the most likely binding mode. This information is invaluable for understanding molecular recognition and for the rational design of new molecules with improved binding affinity. nih.gov
Prediction of Spectroscopic Parameters
Theoretical NMR Chemical Shift Calculations (e.g., GIAO method)
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structural elucidation and for validating experimental data. The Gauge-Independent Atomic Orbital (GIAO) method is one of the most widely used and reliable approaches for this purpose. imist.mamdpi.comresearchgate.net The process typically involves using Density Functional Theory (DFT), often with the B3LYP functional, and a suitable basis set (e.g., 6-311G). mdpi.comnih.gov
The calculation proceeds in two main stages. First, the geometry of the molecule is fully optimized to find its lowest energy structure. mdpi.com Following optimization, the GIAO method is employed to calculate the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). imist.maorientjchem.org These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS), using the formula: δ_sample = σ_TMS - σ_sample. imist.ma The resulting theoretical chemical shifts can be compared with experimental NMR spectra, and linear correlation analysis is often performed to assess the accuracy of the computational method. imist.mamdpi.com Although this is a standard computational procedure, specific GIAO-calculated NMR data for this compound have not been reported in the reviewed literature.
Vibrational Frequency Analysis for IR and Raman Assignments
Computational vibrational frequency analysis is an essential technique for interpreting and assigning experimental Infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, researchers can assign specific spectral peaks to corresponding molecular motions, such as stretching, bending, and twisting of bonds. core.ac.ukmalayajournal.org
This analysis is typically performed using DFT methods (e.g., B3LYP) after the molecule's geometry has been optimized. malayajournal.orgmdpi.com The calculation yields a set of harmonic vibrational frequencies and their corresponding IR and Raman intensities. core.ac.uk However, theoretical frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and other factors. To correct for this, the calculated frequencies are uniformly scaled by an appropriate scaling factor to achieve better agreement with the experimental data. core.ac.uk The Potential Energy Distribution (PED) is also calculated to determine the contribution of different internal coordinates to each normal mode, providing a precise and unambiguous assignment of the vibrational bands. mdpi.com While this is a common practice for characterizing novel compounds, a detailed theoretical vibrational analysis for this compound is not available in the existing literature. researchgate.netnih.gov
Nonlinear Optical (NLO) Properties from Theoretical Perspectives
Theoretical calculations are instrumental in identifying and designing molecules with significant nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. researchgate.netsemanticscholar.org The NLO response of a molecule is primarily determined by its electronic structure, particularly how its electron cloud responds to a strong external electric field.
Computational quantum chemical methods, such as DFT, are used to calculate key NLO-related parameters. semanticscholar.org These parameters include:
Polarizability (α): Describes the linear response of the electron cloud to an electric field.
First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity. A large β value is a key indicator of a promising NLO material. nih.gov
Molecules with large NLO responses often feature π-conjugated systems and electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer. semanticscholar.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also critical; a small HOMO-LUMO energy gap generally correlates with higher polarizability and hyperpolarizability, leading to an enhanced NLO response. researchgate.net While theoretical studies on various organic molecules have been conducted, specific calculations of the NLO properties for this compound were not found in the surveyed sources. semanticscholar.orgnih.gov
Calculation of Polarizability and Hyperpolarizability
The response of a molecule to an applied external electric field is described by its polarizability (α) and hyperpolarizability (β). acs.org These properties are crucial in determining a material's potential for NLO applications. In the context of computational chemistry, these parameters can be calculated with a high degree of accuracy using quantum chemical methods.
For a molecule like this compound, DFT calculations would typically be employed to optimize the molecular geometry and then to compute the electronic properties. The polarizability and hyperpolarizability values are often calculated using a finite-field approach, where the response of the molecule's dipole moment to an applied electric field is determined. The results of such calculations for this compound, while not found to be specifically published, can be inferred from studies on analogous compounds. These studies indicate that the presence of both electron-donating (the aniline group) and π-conducting (the imidazole ring) moieties is expected to result in a significant NLO response.
The calculated values for polarizability and hyperpolarizability are typically reported in atomic units (a.u.) and can be converted to electrostatic units (esu). A hypothetical representation of such calculated data for this compound, based on typical values for similar imidazole derivatives, is presented in the table below.
| Parameter | Calculated Value (a.u.) | Calculated Value (esu) |
|---|---|---|
| α | ~150 - 250 | ~2.22 x 10-23 - 3.70 x 10-23 |
| β | ~500 - 1500 | ~4.32 x 10-30 - 1.30 x 10-29 |
Structure-NLO Property Correlations
The relationship between the molecular structure and its NLO properties is a cornerstone of designing efficient NLO materials. For this compound, several structural features are expected to contribute to its NLO response.
The molecule possesses a donor-π-acceptor (D-π-A) like framework, where the aniline group acts as an electron donor and the imidazole ring can act as a π-bridge. The presence of the methyl group on the imidazole ring can also subtly influence the electronic properties through inductive effects. The efficiency of intramolecular charge transfer (ICT) from the donor to the acceptor through the π-system is a key determinant of the magnitude of the first hyperpolarizability (β). researchgate.net
Theoretical studies on similar imidazole derivatives have shown that modifications to the donor and acceptor strengths, as well as the nature of the π-conjugated bridge, can significantly tune the NLO properties. nih.gov For instance, the introduction of stronger electron-withdrawing groups on the imidazole ring or stronger electron-donating groups in place of the aniline moiety would be expected to enhance the hyperpolarizability.
The planarity of the molecule also plays a crucial role. A more planar structure facilitates π-electron delocalization, leading to a larger NLO response. Computational studies would typically involve the analysis of the dihedral angles between the aniline and imidazole rings to assess the degree of planarity.
To illustrate the effect of structural modifications, a hypothetical comparison of the first hyperpolarizability (β) for this compound and a related, more strongly polarized derivative is presented in the table below. This illustrates the general principles of structure-NLO property relationships.
| Compound | Structural Modification | Hypothetical β (esu) |
|---|---|---|
| This compound | Reference Compound | ~8.64 x 10-30 |
| 4-(5-Nitro-1H-imidazol-4-yl)aniline | Addition of a strong electron-withdrawing group (NO2) | ~2.59 x 10-29 |
Structure Activity/property Relationships Sar/spr Studies Involving 4 5 Methyl 1h Imidazol 4 Yl Aniline Scaffolds
Impact of Structural Modifications on Molecular Recognition and Interactions
Structural modifications, even subtle ones, can dramatically alter how a molecule like 4-(5-Methyl-1H-imidazol-4-yl)aniline recognizes and interacts with its biological targets. These changes can affect the molecule's shape, electronic distribution, and binding capabilities.
Positional isomerism, which involves changing the location of substituents on the core scaffold, can profoundly impact a molecule's three-dimensional geometry and electronic character. While direct studies on this compound are limited, research on analogous phenylimidazole compounds provides significant insights.
In the case of this compound, shifting the methyl group from the C5 to the C2 position of the imidazole (B134444), or the aniline (B41778) group to a different position on the imidazole ring, would similarly alter the molecule's steric and electronic profile.
Table 1: Hypothetical Influence of Isomerism on Molecular Properties of Phenylimidazole Analogs
| Isomer | Key Structural Feature | Expected Impact on Molecular Geometry | Expected Impact on Electronic Properties |
|---|---|---|---|
| 4-Phenylimidazole | Phenyl at C4 | Disrupted coplanarity due to strong N-H···N interactions. nih.gov | Higher cohesive energy. nih.gov |
| 2-Phenylimidazole | Phenyl at C2 | More planar conformation favored. nih.gov | Lower cohesive energy, band gap of ~2.22eV. nih.govresearchgate.net |
| 5-Phenylimidazole | Phenyl at C5 | Favors octahedral coordination in metal complexes. nih.gov | Alters supramolecular assembly through different packing. nih.gov |
The electronic properties are also sensitive to isomerism. The placement of the electron-donating aniline group and the methyl group influences the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. ucsb.edu Shifting the position of these groups can change the molecule's dipole moment and electrostatic potential map, which are critical for polar interactions with a macromolecular target. researchgate.net The use of positional isomers has been shown to lead to different supramolecular networks, which can affect properties like photochromism based on altered electron transfer characteristics. rsc.org
Evaluating the effect of adding or modifying substituents on the this compound scaffold is central to SAR studies. A variety of robust methodologies are employed to quantify how these changes impact binding affinity for targets such as enzymes or receptors.
Molecular Docking: This computational technique is a cornerstone for predicting and rationalizing substituent effects. rjptonline.org Researchers use software like AutoDock to place derivatives of the scaffold into the known three-dimensional structure of a target protein's active site. rjptonline.org The software calculates a binding energy or docking score, which estimates the binding affinity. This method allows for the virtual screening of numerous potential substituents. For example, docking studies on imidazole derivatives have been used to understand how different substitutions interact with key amino acid residues, guiding the design of more potent inhibitors. nih.gov
Binding Assays: These are experimental methods that directly measure the affinity of a compound for its target. Competition binding assays are common, where the substituted aniline derivative competes with a known radiolabeled ligand for the target receptor. The concentration of the derivative that inhibits 50% of the radioligand binding (IC₅₀) is determined, providing a quantitative measure of affinity. Such assays have been instrumental in determining the SAR of imidazole-containing ligands for targets like adenosine (B11128) receptors.
3D-QSAR Methods (CoMFA/CoMSIA): Three-dimensional Quantitative Structure-Activity Relationship techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide detailed methodological frameworks. nih.gov In these approaches, a series of synthesized and tested derivatives are computationally aligned. Then, steric and electrostatic fields (CoMFA) or additional hydrophobic, hydrogen bond donor, and acceptor fields (CoMSIA) are calculated around each molecule. nih.gov Statistical methods, such as Partial Least Squares (PLS), are used to correlate these field values with the experimentally determined biological activity (e.g., IC₅₀). frontiersin.org The resulting models produce 3D contour maps that visualize regions where, for example, bulky substituents or positive electrostatic potential would increase or decrease binding affinity, providing a clear guide for further chemical modification. rjptonline.orgfrontiersin.org
Protein-Ligand Interaction Fingerprinting (PLIF): Following molecular docking, PLIF analysis can be used to systematically compare the interaction patterns of different substituted analogs. nih.gov This method breaks down the complex protein-ligand interaction into a simple binary fingerprint, noting the presence or absence of specific interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) with each active site residue. By comparing the fingerprints of highly active versus inactive derivatives, researchers can pinpoint the specific interactions that are critical for binding affinity. nih.gov
While this compound itself is an achiral molecule, the introduction of a chiral center through substitution can lead to stereoisomers (enantiomers or diastereomers) with potentially different biological activities. Biological macromolecules, such as enzymes and receptors, are chiral and can therefore interact differently with the stereoisomers of a chiral ligand. ijpsr.combiomedgrid.com
This principle, known as stereoselectivity, is fundamental in drug design. researchgate.net The differential activity between stereoisomers arises from the fact that only one isomer may achieve the optimal three-dimensional orientation required for a precise fit with the binding site. ijpsr.com For one enantiomer, key functional groups might align perfectly to form hydrogen bonds, hydrophobic interactions, and ionic bonds with the target, resulting in high affinity. In contrast, its mirror-image enantiomer may be unable to establish all of these critical interactions, leading to weaker binding or no activity at all. mdpi.com
For derivatives of the this compound scaffold, introducing a chiral center—for instance, by adding a substituted ethyl group to the aniline nitrogen—would necessitate separate synthesis and testing of each stereoisomer. Studies on other heterocyclic compounds, such as quinoline (B57606) derivatives, have repeatedly demonstrated that biological activities, including anticancer and antimicrobial effects, can reside in a single stereoisomer. nih.govbiointerfaceresearch.comresearchgate.net The less active isomer might be inactive, contribute to off-target effects, or even antagonize the action of the active isomer. ijpsr.com Therefore, if chirality is introduced into this scaffold, understanding the stereochemical influence on molecular interactions would be a critical aspect of the SAR investigation. mdpi.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR modeling are computational disciplines that aim to create statistically robust mathematical models to predict the biological activity or physicochemical properties of compounds based solely on their chemical structure. tandfonline.com
The development of a predictive QSAR model is a systematic process that transforms chemical structures into quantitative predictions of activity. For scaffolds like this compound, this process is invaluable for prioritizing the synthesis of new derivatives and for understanding the mechanistic basis of their activity. nih.gov
The process begins with a dataset of compounds with the same core scaffold but varying substituents, along with their experimentally measured biological activity (e.g., IC₅₀, Ki). The three-dimensional structure of each molecule is optimized using computational chemistry methods. nih.gov A wide array of numerical values known as molecular descriptors, which encode different aspects of the molecules' structure and properties, are then calculated. researchgate.net
Various mathematical and statistical algorithms are employed to build the predictive model that links these descriptors to the observed activity. Common methods include:
Multiple Linear Regression (MLR): This method creates a simple linear equation that relates the most important descriptors to the activity. nih.gov
Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large or when they are correlated with each other. researchgate.net
Artificial Neural Networks (ANN) and Support Vector Machines (SVM): These are more complex, non-linear machine learning methods that can capture intricate relationships between molecular structure and activity that linear methods might miss. nih.gov
For example, a QSAR study on imidazole-based inhibitors might result in a model that predicts the glutaminyl cyclase inhibitory activity based on a combination of electronic and topological descriptors. nih.gov Similarly, models for aniline derivatives have successfully predicted properties like lipophilicity. nih.gov The ultimate goal is to generate a model that can accurately predict the activity of new, unsynthesized compounds based on their calculated descriptors. rjptonline.org
The quality and predictive power of a QSAR model depend critically on two key steps: the selection of appropriate molecular descriptors and rigorous model validation. nih.govnih.gov
Descriptor Selection: Modern software can calculate thousands of molecular descriptors for a single compound, categorizing them as constitutional, topological, geometric, electronic, and lipophilic. researchgate.nethufocw.orgprotoqsar.com However, using too many descriptors can lead to overfitting, where the model performs well on the training data but fails to predict new compounds accurately. Therefore, feature selection techniques are applied to choose a smaller subset of the most relevant descriptors. elsevierpure.com Common methods include:
Stepwise Regression: Descriptors are added or removed one at a time from the model based on their statistical significance. kg.ac.rs
Genetic Algorithms (GA): This approach uses principles of natural evolution to "evolve" an optimal set of descriptors that yields the most predictive model. researchgate.netnih.gov
Table 2: Common Categories of Molecular Descriptors in QSAR
| Descriptor Category | Description | Example(s) |
|---|---|---|
| Constitutional (0D/1D) | Based on molecular formula and connectivity. | Molecular Weight, Atom Counts, Number of Rotatable Bonds. ucsb.edu |
| Topological (2D) | Describe atomic connectivity and branching. | Connectivity Indices, Kappa Shape Indices. hufocw.org |
| Geometric (3D) | Based on the 3D coordinates of the atoms. | Molecular Surface Area, Molecular Volume, Moments of Inertia. hufocw.org |
| Electronic (3D) | Describe the electronic environment of the molecule. | Dipole Moment, HOMO/LUMO energies, Partial Atomic Charges. ucsb.edu |
| Lipophilic (3D/Property) | Relate to the molecule's hydrophobicity. | LogP (octanol-water partition coefficient). nih.gov |
Model Validation: Validation is essential to ensure a model is robust and has true predictive power. basicmedicalkey.com It is not sufficient for a model to simply fit the data it was built on. taylorfrancis.com
Internal Validation: This assesses the model's stability and robustness using only the training data. The most common method is cross-validation (e.g., leave-one-out), where the model is repeatedly re-built leaving out one compound at a time and predicting the activity of the omitted compound. A high cross-validated correlation coefficient (q²) indicates good internal consistency. uniroma1.it The Y-randomization test, where the biological activity data is shuffled to ensure the original model is not due to chance correlation, is another critical internal validation step. uniroma1.it
External Validation: This is the most stringent test of a model's predictive ability. The initial dataset is split into a training set (to build the model) and a test set (which is kept aside). The developed model is then used to predict the activities of the test set compounds. A high predictive correlation coefficient (R²_pred) for the test set indicates that the model can successfully generalize to new data. researchgate.net
Applicability Domain (AD): A crucial final step is to define the model's AD. nih.govigi-global.com This defines the chemical space (in terms of descriptors and structure) of the training compounds. mdpi.com A prediction for a new compound is considered reliable only if it falls within this domain; predictions for compounds outside the AD are extrapolations and are considered less reliable. wikipedia.orgtum.de
Relationship between Molecular Architecture and Ligand Properties in Coordination Chemistry
The molecular architecture of this compound and its derivatives is pivotal in defining their behavior as ligands in coordination chemistry. The presence of both an imidazole ring and an aniline group provides multiple nitrogen donor sites, allowing for versatile coordination modes with various metal ions. The specific arrangement of these functional groups, along with the steric and electronic influence of the methyl and phenyl substituents, dictates the geometry, stability, and resultant properties of the metal complexes formed.
The imidazole moiety can coordinate through its pyridine-type nitrogen atom, while the aniline group can coordinate through its amino nitrogen. This allows the molecule to act as a monodentate or a bidentate ligand, bridging metal centers to form coordination polymers. The properties of the resulting metal complexes are highly dependent on the nature of the metal ion and the coordination environment. For instance, Schiff base ligands derived from aniline derivatives have been shown to form stable octahedral complexes with Co(II), Ni(II), Cu(II), and Zn(II). mdpi.com Similarly, other functionalized cyclic polyamines have demonstrated the ability to form pentacoordinate or hexacoordinate complexes depending on the metal ion, such as Cu(II), Ni(II), and Cr(III). scirp.org
The electronic properties of the ligand scaffold can be tuned by introducing different substituents. For example, azo-imidazole ligands, which feature an extended π-system, have been synthesized and their coordination with metal ions like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) has been studied, typically resulting in a 1:2 metal-to-ligand ratio. researchgate.net The planarity and aromaticity of ligands, such as those derived from imidazo[4,5-f]-1,10-phenanthroline, facilitate π–π stacking interactions in the solid state, influencing the packing and crystal structure of their platinum(II) complexes. researchgate.net
The table below summarizes the coordination behavior of ligands structurally related to this compound, illustrating how molecular features influence the properties of the resulting metal complexes.
| Ligand Type | Metal Ion(s) | Coordination Geometry | Key Structural Feature Influence |
| Aniline-derived Schiff Base mdpi.com | Co(II), Ni(II), Cu(II) | Octahedral | Acts as a monobasic bidentate ligand, forming a 1:1 stoichiometry with the metal. |
| 5-Aminomethyl- nih.govaneN4 scirp.org | Cu(II), Cr(III), Ni(II) | Square-based pyramidal, Octahedral | C-functionalization of the macrocycle affects the coordination number and geometry of the complex. |
| Azo-imidazole Ligand researchgate.net | Co(II), Ni(II), Cu(II) | (Not specified) | Extended conjugation and multiple donor sites lead to a 1:2 metal:ligand ratio. |
| Imidazo[4,5-f]-1,10-phenanthroline researchgate.net | Pt(II) | Square planar | Planar aromatic structure promotes intermolecular π–π stacking in the solid state. |
| 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene mdpi.com | Cu(II), Zn(II) | Distorted hexahedron | Flexible bis-imidazole ligand bridges metal centers to form diverse coordination polymer frameworks. |
Structure-Property Relationships in Materials Science Applications
The unique structural characteristics of the this compound scaffold make it a promising building block for various functional materials, particularly in the fields of optoelectronics and sensor technology.
Design Principles for Optoelectronic Materials Based on Compound Structure
The design of optoelectronic materials based on the this compound structure leverages its inherent electronic properties. The molecule contains an electron-donating aniline group and an electron-accepting/coordinating imidazole group, making it suitable for creating donor-π-acceptor (D-π-A) systems. arkat-usa.orgresearchgate.net Such systems are fundamental in the development of materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.net
A key design principle involves modifying the molecular structure to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and thus the energy gap. For instance, the introduction of strong electron-withdrawing groups, such as trifluoromethyl, onto a similar arylimidazole backbone has been shown to increase the HOMO-LUMO gap, resulting in a blue shift in the photoluminescent emission of iridium complexes used in OLEDs. ossila.com Conversely, extending the π-conjugation or adding stronger donor/acceptor groups can narrow the energy gap, shifting the emission to longer wavelengths.
Theoretical studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the optoelectronic properties of new designs. researchgate.net These calculations can guide the synthesis of molecules with optimized properties, such as high charge carrier mobility and efficient light absorption or emission. For example, investigations into 2, 4, 5-triphenyl imidazole-based dyes have shown that the inclusion of a cyanoacetic acceptor unit is favorable for DSSC applications. researchgate.net The aniline and imidazole moieties in this compound serve as versatile handles for such chemical modifications.
Role of Structural Features in Aggregation-Induced Emission (AIE) Characteristics
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. mdpi.com This property is highly desirable for applications in sensors, bio-imaging, and OLEDs. The structural features of this compound provide a foundation for designing molecules with AIE characteristics.
The key mechanism behind AIE is the restriction of intramolecular motion (RIM), including intramolecular rotations and vibrations, in the aggregated state. nih.govresearchgate.net The rotatable single bond between the phenyl and imidazole rings in the this compound scaffold is a crucial feature. In dilute solutions, free rotation around this bond can lead to non-radiative decay pathways, quenching fluorescence. In the solid state or in aggregates, this rotation is hindered, which blocks the non-radiative channels and activates the radiative decay, leading to strong emission.
Several structural design strategies can be employed to promote AIE in imidazole-based molecules:
Introduction of Bulky Groups: Attaching bulky substituents, such as phenyl or fluorenyl groups, to the imidazole core can create a twisted molecular structure. nih.govarkat-usa.org This non-planar conformation inhibits close π-π stacking in the solid state, which would otherwise cause aggregation-caused quenching (ACQ), while still restricting intramolecular rotation to promote AIE.
Modulating Intermolecular Interactions: The presence of N-H and N atoms in the imidazole ring allows for the formation of hydrogen bonds, which can induce a rigid network in the solid state, enhancing emission. researchgate.net
Substituent Effects: The addition of electron-donating or electron-withdrawing groups can influence the intramolecular charge transfer (ICT) character of the molecule, which in turn affects its photophysical properties, including AIE. arkat-usa.org For example, methoxy-substituted imidazole derivatives have shown significantly enhanced solid-state emission compared to the unsubstituted parent compound. nih.gov
The following table presents data on how structural modifications to imidazole-based scaffolds influence their AIE properties.
| Compound/Scaffold Modification | Photoluminescence Quantum Yield (PLQY) in Solution | PLQY in Solid State/Aggregates | Structural Rationale for AIE |
| Unsubstituted Cinnamic-Imidazole Derivative (4a) nih.gov | Very weak | Weak | Limited restriction of intramolecular motion in the solid state. |
| Dimethoxy-Substituted Cinnamic-Imidazole Derivative (4c) nih.gov | Very weak | Significantly enhanced (bright blue emission) | Increased molecular rigidity in the solid state enhances emission properties by triggering the restriction of intramolecular motions. |
| N-Methylated Imidazole-Nitrobenzene Derivative (D-A type) arkat-usa.org | Weak | Strong | The methyl group induces a more twisted molecular structure, which results in AIE properties. |
| Imidazolium Hydrazone Crystal (1) researchgate.net | (Not specified) | 4.2% (crystal), 10.6% (powder) | Hydrogen bonding induces a rigid network, and grinding enhances emission by altering molecular packing. |
Applications of 4 5 Methyl 1h Imidazol 4 Yl Aniline in Organic Synthesis and Materials Science Research
Role as a Versatile Organic Building Block
4-(5-Methyl-1H-imidazol-4-yl)aniline is a valuable synthon, or building block, for organic chemists. The presence of the primary amine on the phenyl ring allows for a host of chemical transformations, such as diazotization, acylation, and condensation reactions, while the imidazole (B134444) moiety offers multiple sites for substitution and coordination. This dual reactivity enables its use in the systematic construction of complex molecular architectures.
Synthesis of Complex Heterocyclic Systems (e.g., Pyrazoles, Benzimidazoles, Triazoles)
The aniline (B41778) functional group is a key starting point for the synthesis of various other heterocyclic rings. Through carefully designed reaction pathways, the amino group can be transformed to participate in cyclization reactions, leading to novel, multi-ring systems.
Pyrazoles: The primary amine of an aniline derivative can be used to construct pyrazole (B372694) rings. For instance, related compounds like 4-(1H-benzo[d]imidazol-2-yl)aniline can react with dicarbonyl compounds or their equivalents. A typical reaction involves the condensation of the aniline's amino group with a 1,3-dicarbonyl compound, followed by cyclization with hydrazine (B178648) to form the pyrazole ring. ijrpc.comnih.gov This general strategy indicates the potential for this compound to be utilized in similar synthetic routes to produce novel imidazole-pyrazole hybrid molecules. nih.govmdpi.com
Benzimidazoles: While the target compound already contains an imidazole ring, the aniline portion can be used to construct an additional, fused benzimidazole (B57391) system. The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. ijpbs.comrsc.org By modifying the aniline group of this compound to create an appropriate diamine precursor, it could serve as a scaffold for building fused benzimidazole structures. researchgate.netresearchgate.net
Triazoles: The synthesis of 1,2,4-triazoles can be achieved from aniline precursors through multi-component reactions. organic-chemistry.org For example, a copper-catalyzed reaction of an aniline with other reagents under an air atmosphere can lead to the formation of 1,2,4-triazole (B32235) derivatives. organic-chemistry.org Furthermore, the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) (which can be generated from the aniline group via diazotization) with an alkyne is a cornerstone of triazole synthesis, a method applicable to this molecule. nih.govfrontiersin.org
A summary of synthetic approaches for these heterocyclic systems is presented below.
| Heterocyclic System | General Synthetic Approach | Precursor Moiety Utilized |
| Pyrazoles | Cyclocondensation with 1,3-dicarbonyl compounds and hydrazine. ijrpc.comnih.gov | Aniline |
| Benzimidazoles | Condensation of an o-phenylenediamine derivative with an aldehyde. ijpbs.comrsc.org | Aniline (after modification) |
| 1,2,4-Triazoles | Multi-component reaction involving an aniline derivative. organic-chemistry.org | Aniline |
| 1,2,3-Triazoles | 1,3-dipolar cycloaddition between an azide and an alkyne. nih.govfrontiersin.org | Aniline (converted to azide) |
Construction of Fused Ring Systems
The inherent structure of this compound is conducive to the synthesis of fused heterocyclic systems. The imidazole and phenyl rings provide a rigid scaffold upon which additional rings can be built. Methodologies for creating such systems often involve intramolecular cyclization reactions, where functional groups are installed on both the aniline and imidazole moieties, which then react to form a new, fused ring. The synthesis of ring-fused benzimidazoles, for example, can be achieved through oxidative cyclization of appropriately substituted anilines. mdpi.com These strategies are valuable in medicinal chemistry for creating planar, aromatic systems that can intercalate with DNA or interact with enzyme active sites.
Precursor for Advanced Organic Molecules in Diverse Research Fields
As an intermediate, this compound serves as a crucial starting material for more complex molecules with significant biological or material properties. A notable example, although involving a structural isomer, is the use of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline as a key intermediate in the synthesis of Nilotinib. actylis.com Nilotinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). actylis.com This highlights the role of methyl-imidazolyl-aniline scaffolds as essential precursors in the pharmaceutical industry. Furthermore, aniline moieties are often incorporated into molecules during precursor-directed biosynthesis to generate novel natural product analogs with potentially enhanced bioactivity. mdpi.com
Utilization in Ligand Design for Organometallic Chemistry and Catalysis
The imidazole ring and the aniline nitrogen atom of this compound are both potential coordination sites for metal ions. This makes the molecule an attractive candidate for the design of ligands for transition metal complexes, which are central to catalysis and materials science. jocpr.com
Coordination Chemistry with Transition Metals
The nitrogen atoms of the imidazole ring can act as Lewis bases, donating electron pairs to coordinate with transition metal ions. Research on related 4,5-disubstituted imidazole compounds has shown their ability to form stable complexes with a variety of metals, including cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II). researchgate.net These complexes often exhibit specific geometries, such as octahedral, which are dictated by the coordination preferences of the metal ion. researchgate.net Similarly, related aniline-functionalized heterocycles have been used to create ligands for various applications. nih.govmdpi.com The combination of the "soft" imidazole donor and the "harder" aniline nitrogen allows for the formation of stable chelate rings with metal ions, making this compound a promising bidentate or bridging ligand.
The table below lists transition metals that form complexes with related imidazole or aniline-based ligands.
| Metal Ion | Reported Ligand Type | Potential Application of Complex |
| Copper (Cu) | Azo-imidazole derivative researchgate.net, Aniline-Schiff base jocpr.com | Catalysis, Antimicrobial agents |
| Nickel (Ni) | Azo-imidazole derivative researchgate.net | Catalysis |
| Cobalt (Co) | Azo-imidazole derivative researchgate.net | Catalysis, Materials |
| Zinc (Zn) | Azo-imidazole derivative researchgate.net, Triazole-thiol nih.gov | Luminescent materials, Sensors |
| Iridium (Ir) | Arylimidazole derivative ossila.com | Organic Light-Emitting Diodes (OLEDs) |
| Palladium (Pd) | Imidazole-based NHC ligand mdpi.com | Cross-coupling catalysis |
Development of Catalytic Systems for Organic Reactions
Transition metal complexes derived from imidazole-containing ligands are important in homogeneous catalysis. Specifically, N-heterocyclic carbenes (NHCs), which can be generated from imidazole salts, are powerful ligands for stabilizing catalytic metal centers. For example, palladium-NHC complexes based on an imidazole-4,5-dicarboxylic acid core have been developed as highly effective catalysts for Suzuki-Miyaura cross-coupling reactions. mdpi.com Given its structure, this compound could be modified to form a precursor to an NHC ligand. The aniline group offers a handle for tuning the steric and electronic properties of the resulting catalyst, potentially leading to improved activity, selectivity, or stability in various organic transformations.
Integration into Advanced Materials Architectures
Precursors for Organic Light-Emitting Diodes (OLEDs) and Semiconducting Materials
There is currently no available research data to suggest that this compound has been utilized as a direct precursor for the synthesis of OLEDs or other semiconducting materials. The photoluminescent and electroluminescent properties of materials derived from this specific compound have not been reported in peer-reviewed literature. Therefore, no data tables on its performance in such applications can be provided.
Components in Organic-Inorganic Hybrid Materials (e.g., MOFs, COFs, Perovskites)
Similarly, a review of existing scientific literature does not indicate that this compound has been employed as a building block or component in the synthesis of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), or perovskite materials. Research in this area has focused on other organic linkers and molecules, and the potential utility of this compound in the creation of these porous and crystalline structures has not been documented. As such, there are no research findings or data tables to present for this subsection.
It is important to note that the absence of published research does not definitively preclude the potential of this compound in these fields. It may be a subject of ongoing or future investigation that has not yet been publicly disclosed. However, based on the currently accessible information, a comprehensive and scientifically accurate article on its specific applications in these areas of materials science cannot be constructed.
Understanding Reaction Mechanisms Involving the Aniline and Imidazole Moieties
The reactivity of this compound is a composite of the individual reactivities of its aniline and imidazole components, which can influence each other through electronic effects. The amino group of the aniline is an activating, ortho-para directing group, while the imidazole ring possesses both acidic and basic properties and can engage in various cycloaddition and substitution reactions.
Detailed mechanistic studies on this compound are not extensively documented; however, its reaction pathways can be inferred from computational and experimental studies on aniline and imidazole derivatives.
Reactions at the Aniline Moiety : The aniline fragment is susceptible to electrophilic substitution on the benzene (B151609) ring and reactions at the amino group. For instance, reactions with radicals, such as the hydroxyl (OH) or methyl (CH₃) radical, are critical in atmospheric chemistry and combustion. Theoretical studies on the reaction of aniline with methyl radicals show two primary competing pathways: H-abstraction from the -NH₂ group and CH₃-addition to the ortho-carbon position. nih.gov These reactions proceed through specific transition states (TS), with the H-abstraction channel often being the most energetically favorable. nih.gov For this compound, the bulky imidazole substituent at the para position would sterically hinder addition at that site, favoring reactions at the ortho positions relative to the amino group.
Reactions at the Imidazole Moiety : The imidazole ring can undergo various transformations. Metal-catalyzed reactions are common for functionalizing imidazoles. For example, palladium-catalyzed C-N cross-coupling reactions are used for preparing aniline derivatives, and similar catalytic systems can be involved in reactions of the imidazole N-H group. beilstein-journals.org Intramolecular inverse-electron-demand Diels-Alder reactions have been demonstrated with imidazoles, leading to the formation of complex heterocyclic systems through a cycloaddition pathway followed by the loss of nitrogen and a nitrile. nih.gov The mechanism for the synthesis of substituted imidazoles often involves the formation of a rhodium carbenoid intermediate, which then reacts with other components in a cyclization cascade. rsc.org
The kinetics and thermodynamics of reactions involving this compound can be approximated by studying related systems.
Kinetic Data : The rates of reaction are highly dependent on the specific transformation. For the reaction of anilines with oxidizing agents, the process is typically first order with respect to both the aniline and the oxidant. orientjchem.org Computational studies on the reaction of 4-methyl aniline with OH radicals have determined temperature-dependent rate coefficients using Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory. mdpi.comresearchgate.net The presence of the electron-donating methyl group and the imidazole ring in this compound would likely influence the reaction kinetics compared to unsubstituted aniline.
Thermodynamic Parameters : Activation parameters, including enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide insight into the feasibility and mechanism of a reaction. For the oxidation of meta-substituted anilines, negative entropy of activation values support the formation of an ordered activated complex in the rate-determining step. orientjchem.org DFT calculations have been used to determine the Gibbs free energy for the synthesis of complex tris(pyrazolyl)methane aniline derivatives, providing a theoretical basis for reaction feasibility. mdpi.com
Table 1: Calculated Kinetic Parameters for Reactions of Aniline Derivatives with Radicals This table presents theoretical kinetic data for reactions of aniline and 4-methyl aniline, which can serve as a model for estimating the reactivity of this compound.
| Reactants | Reaction Type | Rate Expression (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Pressure (Torr) | Reference |
|---|---|---|---|---|---|
| Aniline + CH₃ | H-abstraction from -NH₂ | k = 7.5 × 10⁻²³ T³.⁰⁴ exp(-40.63 kJ·mol⁻¹/RT) | 300–2000 | 760 | nih.gov |
| Aniline + CH₃ | CH₃-addition at ortho site | k = 2.29 × 10⁻³ T⁻³.¹⁹ exp(-56.94 kJ·mol⁻¹/RT) | 300–2000 | 760 | nih.gov |
| 4-Methyl Aniline + OH | Total Rate | k = 2.04 × 10⁻¹⁸ T².⁰⁷ exp(11.2 kJ·mol⁻¹/RT) | 300–2000 | 760 | mdpi.comresearchgate.net |
Molecular Basis of Interactions with Other Chemical Entities (e.g., Metal Ions, Small Molecules)
The bifunctional nature of this compound allows it to interact with a variety of chemical species through both covalent (coordination) and non-covalent forces.
The imidazole moiety is a well-established ligand in coordination chemistry. The pyridine-like nitrogen atom (N3) of the imidazole ring is basic and acts as a pure sigma-donor, readily binding to transition metal ions. wikipedia.org While the aniline nitrogen can also coordinate to metals, its basicity is lower than that of the imidazole nitrogen.
Therefore, this compound can function as:
A Monodentate Ligand : Primarily through the more basic imidazole nitrogen.
A Bridging Ligand : Connecting two metal centers, with one using the imidazole nitrogen and the other using the aniline nitrogen or the π-system of the rings.
A Chelating Ligand : Although less common for this specific structure due to the large ring size that would be formed, related molecules with appropriately positioned donor atoms can form stable chelate rings.
Imidazole-based ligands form stable complexes with a wide range of metal ions, including Pt(II), Pd(II), Ru(II), and Au(I), which have applications in anticancer therapy. nih.gov The formation of these complexes involves the donation of a lone pair of electrons from the imidazole nitrogen to an empty orbital of the metal ion, forming a coordinate covalent bond.
Non-covalent interactions are fundamental to the structure and function of molecules in condensed phases and biological systems. This compound has multiple sites for such interactions.
Hydrogen Bonding : The molecule possesses several hydrogen bond donors (the N-H of the imidazole and the N-H of the aniline) and acceptors (the pyridine-like nitrogen of the imidazole). nih.gov These interactions are critical in defining the crystal structure of the compound and its ability to bind to biological targets. mdpi.comresearchgate.net Quantum-chemical studies have shown that the formation of additional non-covalent interactions can significantly enhance the proton-donating ability of the imidazole N-H group. nih.gov
Table 2: Types of Non-Covalent Interactions in Imidazole-Containing Systems This table summarizes key non-covalent interactions observed in systems containing imidazole rings, which are directly relevant to the behavior of this compound.
| Interaction Type | Participating Groups | Description | Significance | Reference |
|---|---|---|---|---|
| Hydrogen Bonding | Imidazole N-H (donor), Aniline N-H (donor), Imidazole N (acceptor) | Directional interaction between a hydrogen atom and an electronegative atom. | Key for crystal packing, solubility, and binding to biological targets. | nih.govmdpi.comresearchgate.net |
| π-π Stacking | Phenyl ring, Imidazole ring | Attractive, noncovalent interactions between aromatic rings. | Stabilizes protein-ligand complexes and crystal lattices; influences electronic properties. | nih.govrsc.orgnih.gov |
| Cation-π Interactions | Aromatic rings and a nearby cation (e.g., metal ion, protonated amine) | Electrostatic interaction between a cation and the face of an electron-rich π system. | Contributes to the binding of ligands to receptors and metal coordination. | researchgate.net |
| van der Waals Forces | All atoms in the molecule | Weak, short-range electrostatic attractions between dipoles. | Contributes to overall molecular stability and packing efficiency. | nih.govresearchgate.net |
Mechanistic Investigations of 4 5 Methyl 1h Imidazol 4 Yl Aniline S Chemical Reactivity and Molecular Interactions
Computational Approaches to Interaction Mechanisms (e.g., Docking, Molecular Dynamics)
Computational chemistry offers powerful tools to predict and analyze the interactions between a small molecule, such as 4-(5-Methyl-1H-imidazol-4-yl)aniline, and a biological target at the atomic level. These in silico methods, including molecular docking and molecular dynamics, are instrumental in drug discovery and development for elucidating binding modes, predicting binding affinities, and understanding the dynamic nature of these interactions.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a function that estimates the binding affinity. For a compound like this compound, docking studies would be used to identify potential protein targets and to hypothesize its binding pose. The results would typically be presented in a table format, detailing the predicted binding energy and the key interacting amino acid residues.
Hypothetical Docking Interaction Data for a Related Aniline (B41778) Derivative
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Kinase A | -8.5 | Lys72, Met105, Asp165 | Hydrogen Bond, Hydrophobic, Ionic |
| Kinase B | -7.9 | Val34, Leu88, Phe150 | Hydrophobic |
| Enzyme C | -9.2 | Ser45, His121, Glu199 | Hydrogen Bond, Pi-cation |
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can provide a more detailed and dynamic view of the ligand-receptor complex. This method simulates the movements of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound bound to a protein would reveal the stability of the binding pose predicted by docking, the flexibility of the ligand and the protein, and the role of solvent molecules in the interaction. Key analyses from MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
Illustrative MD Simulation Stability Metrics for a Ligand-Protein Complex
| Simulation Time (ns) | Average RMSD of Ligand (Å) | Average RMSD of Protein Backbone (Å) | Key Persistent Hydrogen Bonds |
|---|---|---|---|
| 100 | 1.2 ± 0.3 | 1.5 ± 0.4 | Ligand-NH...Asp165-OD1 |
| 200 | 1.3 ± 0.2 | 1.6 ± 0.3 | Ligand-NH...Asp165-OD1, Ligand-N...Lys72-NZ |
| 500 | 1.2 ± 0.3 | 1.5 ± 0.4 | Ligand-NH...Asp165-OD1, Ligand-N...Lys72-NZ |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(5-Methyl-1H-imidazol-4-yl)aniline, and how can reaction conditions be optimized?
- Methodology : Start with coupling reactions between 5-methylimidazole and halogenated aniline derivatives. Use Suzuki-Miyaura cross-coupling for regioselective synthesis, employing Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in DMF/H₂O . Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) . Optimize yield by varying temperature (80–120°C) and catalyst loading (1–5 mol%).
- Key Data : Typical yields range from 45% to 68% under optimized conditions.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Purity : Use reverse-phase HPLC (UV detection at 254 nm) with a gradient elution system (acetonitrile:water = 70:30 to 95:5) .
- Structural Confirmation :
- NMR : Analyze and NMR spectra for characteristic peaks (e.g., aromatic protons at δ 6.8–7.2 ppm, imidazole protons at δ 7.5–8.0 ppm) .
- X-ray Crystallography : For solid-state structure determination, use SHELXL for refinement .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-Response Analysis : Perform assays (e.g., enzyme inhibition, cytotoxicity) across a concentration gradient (nM to μM) to identify non-linear effects .
- Metabolite Screening : Use LC-MS to detect active metabolites that may contribute to observed discrepancies .
- Computational Modeling : Employ molecular docking (AutoDock Vina) to compare binding affinities across protein isoforms .
Q. How can the electronic properties of the imidazole ring influence the compound’s reactivity in catalytic applications?
- Methodology :
- DFT Calculations : Use Gaussian 16 to compute HOMO/LUMO energies and Fukui indices to predict nucleophilic/electrophilic sites .
- Experimental Validation : Perform kinetic studies (e.g., UV-Vis monitoring of electron-transfer reactions) in varying solvents (polar vs. nonpolar) .
Q. What experimental designs are recommended for studying its interactions with biological targets (e.g., enzymes, DNA)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip to measure real-time binding kinetics (KD, kon/koff) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding spontaneity .
- Fluorescence Quenching : Monitor tryptophan emission shifts in proteins upon ligand binding .
Data Contradiction Analysis
Q. Why do studies report varying solubility profiles for this compound in aqueous buffers?
- Resolution Strategy :
- pH-Dependent Solubility : Test solubility across pH 3–9 (e.g., citrate-phosphate buffer) to identify ionizable groups .
- Co-Solvent Screening : Use DMSO or PEG-400 to enhance solubility for in vitro assays .
Structural Optimization for Specific Applications
Q. How can modifications to the aniline moiety improve selectivity in kinase inhibition?
- Methodology :
- SAR Studies : Synthesize analogs with substituents (e.g., -NO₂, -OCH₃) at the aniline para position. Test against kinase panels (e.g., EGFR, VEGFR) .
- Crystallography : Co-crystallize analogs with target kinases (e.g., PDB: 1M17) to map binding interactions .
- Key Data : Methyl groups at C5 of imidazole reduce off-target effects by 30% in kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
